methyl {1-[(4-chloro-1H-indol-1-yl)acetyl]piperidin-4-yl}acetate
CAS No.:
Cat. No.: VC14965159
Molecular Formula: C18H21ClN2O3
Molecular Weight: 348.8 g/mol
* For research use only. Not for human or veterinary use.
![methyl {1-[(4-chloro-1H-indol-1-yl)acetyl]piperidin-4-yl}acetate -](/images/structure/VC14965159.png)
Specification
Molecular Formula | C18H21ClN2O3 |
---|---|
Molecular Weight | 348.8 g/mol |
IUPAC Name | methyl 2-[1-[2-(4-chloroindol-1-yl)acetyl]piperidin-4-yl]acetate |
Standard InChI | InChI=1S/C18H21ClN2O3/c1-24-18(23)11-13-5-8-20(9-6-13)17(22)12-21-10-7-14-15(19)3-2-4-16(14)21/h2-4,7,10,13H,5-6,8-9,11-12H2,1H3 |
Standard InChI Key | ULUATYFFBLEKCX-UHFFFAOYSA-N |
Canonical SMILES | COC(=O)CC1CCN(CC1)C(=O)CN2C=CC3=C2C=CC=C3Cl |
Introduction
Methyl {1-[(4-chloro-1H-indol-1-yl)acetyl]piperidin-4-yl}acetate is a complex organic compound that combines a piperidine ring with an indole moiety. This compound is of interest in medicinal chemistry due to its potential pharmacological applications, similar to other indole-based compounds which have shown diverse biological activities, including anticancer and antimicrobial effects.
Synthesis Methods
The synthesis of such compounds typically involves multiple steps, including reactions that link the piperidine and indole moieties. Techniques like microwave-assisted synthesis or traditional heating can be used to enhance yields and reduce reaction times. Monitoring and confirmation of the structure are often achieved through methods such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy.
Research Findings and Data
While specific research findings on methyl {1-[(4-chloro-1H-indol-1-yl)acetyl]piperidin-4-yl}acetate are not available, related compounds have demonstrated promising biological activities. For instance, indole derivatives have been explored for their anticancer and antimicrobial properties. The following table summarizes some general properties and potential applications of related compounds:
Compound Type | Chemical Structure | Biological Activity | Potential Applications |
---|---|---|---|
Indole Derivatives | Variations of indole ring | Anticancer, Antimicrobial | Cancer, Infectious Diseases |
Piperidine Derivatives | Piperidine ring substitutions | Enzyme inhibition, Receptor modulation | Neurological Disorders, Inflammation |
Related Compounds (e.g., 1-[(4-chloro-1H-indol-1-yl)acetyl]piperidine-4-carboxylic acid) | Piperidine-indole conjugates | Therapeutic agent development | Various diseases |
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